Cas no 69304-38-7 (3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine)
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine Chemical and Physical Properties
Names and Identifiers
-
- 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
- 3',5'-TIPS-Uridine
- 1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione
- 1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1H,3H)-dione
- C21H38N2O7Si2
- 0686AC
- AX8246871
- 3'-O,5'-O-[Oxybis(diisopropylsilanediyl)]uridine
- 304O387
- Ot,5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)uridine
- 1-((6ar,8r,9r,9as)-9-hydroxy-2,2,4,4-tetraisopropyl-6a,8,9,9a-
- 1-((6ar,8r,9r,9as)-9-hydroxy-2,2,4,4-tetraisopropyl-6a,8,9,9a-tetrahydro-6h-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1h,3h)-dione
- DTXSID30440591
- MFCD13194920
- W11952
- SCHEMBL859968
- A852145
- 69304-38-7
- 1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetrakis(propan-2-yl)-hexahydro-2H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- KKLQDUCRZCCKHG-VBSBHUPXSA-N
- AKOS016012106
- 1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo [3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1H,3H)-dione
- CS-0186745
- 1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyl-6a,8,9,9a-tetrahydro-6H-furo[3,2-f ][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1H,3H)-dione
- CHEMBL3799470
- AS-54994
- Uridine, 3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-
- 1-[(6AR,8R,9R,9AS)-9-HYDROXY-2,2,4,4-TETRAISOPROPYL-TETRAHYDRO-6H-FURO[3,2-F][1,3,5,2,4]TRIOXADISILOCIN-8-YL]-3H-PYRIMIDINE-2,4-DIONE
-
- MDL: MFCD13194920
- Inchi: 1S/C21H38N2O7Si2/c1-12(2)31(13(3)4)27-11-16-19(29-32(30-31,14(5)6)15(7)8)18(25)20(28-16)23-10-9-17(24)22-21(23)26/h9-10,12-16,18-20,25H,11H2,1-8H3,(H,22,24,26)/t16-,18-,19-,20-/m1/s1
- InChI Key: KKLQDUCRZCCKHG-VBSBHUPXSA-N
- SMILES: [Si]1(C(C)C)(C(C)C)O[Si](C(C)C)(C(C)C)OC[C@@H]2[C@H]([C@H]([C@H](N3C=CC(NC3=O)=O)O2)O)O1
Computed Properties
- Exact Mass: 486.22175462g/mol
- Monoisotopic Mass: 486.22175462g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 5
- Complexity: 742
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107
Experimental Properties
- PSA: 112.27000
- LogP: 3.16360
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine Security Information
- Hazard Statement: H302-H315-H319-H335
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O210845-1g |
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine |
69304-38-7 | 1g |
$ 198.00 | 2023-09-06 | ||
| TRC | O210845-2.5g |
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine |
69304-38-7 | 2.5g |
$ 299.00 | 2023-09-06 | ||
| TRC | O210845-5g |
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine |
69304-38-7 | 5g |
$ 661.00 | 2023-09-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O92710-1g |
1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione |
69304-38-7 | 95% | 1g |
¥105.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O92710-5g |
1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione |
69304-38-7 | 95% | 5g |
¥398.0 | 2024-07-19 | |
| Alichem | A449039123-5g |
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine |
69304-38-7 | 95% | 5g |
$598.50 | 2023-09-01 | |
| Chemenu | CM167245-5g |
1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1H,3H)-dione |
69304-38-7 | 95% | 5g |
$533 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1260103-5g |
Uridine, 3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]- |
69304-38-7 | 95% | 5g |
$110 | 2024-06-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O929441-1g |
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine |
69304-38-7 | 95% | 1g |
¥290.70 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O929441-5g |
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine |
69304-38-7 | 95% | 5g |
¥1,024.20 | 2022-09-01 |
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine Suppliers
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine Related Literature
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
Comprehensive Overview of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine (CAS No. 69304-38-7)
In the rapidly evolving field of nucleotide chemistry, 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine (CAS No. 69304-38-7) has emerged as a pivotal compound for researchers and pharmaceutical developers. This protected uridine derivative is widely recognized for its role in oligonucleotide synthesis, particularly in the construction of RNA analogs and modified nucleosides. The compound's unique tetraisopropyldisiloxane (TIPDS) protecting group ensures selective reactivity, making it indispensable in modern bioconjugation and drug discovery applications.
The growing interest in mRNA therapeutics and gene editing technologies like CRISPR has further amplified the demand for high-purity nucleoside intermediates. 3',5'-O-TIPDS-uridine is frequently searched alongside terms such as "nucleotide protection strategies," "RNA synthesis reagents," and "modified nucleoside applications," reflecting its relevance in cutting-edge research. Its CAS registry number (69304-38-7) is often used as a key identifier in patent literature and material safety databases.
From a synthetic perspective, the TIPDS-protected uridine offers exceptional stability under acidic and basic conditions, a feature highly valued in solid-phase oligonucleotide synthesis (SPOS). Recent publications highlight its utility in developing antisense oligonucleotides (ASOs) and small interfering RNA (siRNA) constructs, aligning with the surge in RNA-based therapeutics targeting diseases like cancer and genetic disorders. The compound's compatibility with phosphoramidite chemistry further cements its role in automated DNA/RNA synthesizers.
Analytical studies of 69304-38-7 emphasize its distinct 1H-NMR profile (characteristic isopropyl methyl signals at δ 1.0–1.1 ppm) and HPLC purity standards, critical for quality control in GMP manufacturing. Researchers frequently inquire about "storage conditions for TIPDS-uridine" (recommended: -20°C under inert atmosphere) and "deprotection methods for 3',5'-silyl groups" (typically using fluoride sources like TBAF). These practical considerations are essential for experimental reproducibility.
The compound's commercial availability through specialty chemical suppliers has expanded with the rise of custom oligonucleotide services and contract research organizations (CROs). Market analyses indicate increased procurement of 69304-38-7 by biotech hubs in North America and Asia-Pacific regions, correlating with regional investments in precision medicine initiatives. Regulatory filings frequently cite this intermediate in the synthetic routes of investigational new drugs (INDs).
Emerging applications in bioorthogonal chemistry have uncovered novel uses for TIPDS-protected nucleosides as click chemistry handles. The disiloxane bridge in 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine enables sequential functionalization—a property exploited in fluorescent probe design and nanoparticle conjugation. Such innovations address trending search queries like "multifunctional nucleotide scaffolds" and "nucleoside click chemistry."
In conclusion, 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine (CAS 69304-38-7) represents a cornerstone reagent in nucleic acid chemistry. Its enduring significance in both academic and industrial settings underscores the compound's versatility in addressing contemporary challenges in therapeutic oligonucleotide development and molecular diagnostics. As RNA-based technologies continue to dominate biomedical research, this protected uridine derivative will remain a critical tool for scientific advancement.
69304-38-7 (3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine) Related Products
- 302918-80-5(Uridine, 3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-2-thio- (9CI))
- 213548-64-2(Uridine, 2'-O-[1-(2-cyanoethoxy)ethyl]-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-)
- 71481-29-3(3'-O-[3-Hydroxy-1,1,3,3-tetra(propan-2-yl)disiloxanyl]uridine)
- 83167-64-0(Uridine,2'-O-methyl-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-)
- 89257-64-7(Uridine, 3-[(2-methoxyethoxy)methyl]-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]- (9CI))
- 494770-62-6(Uridine,5-bromo-2'-deoxy-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-)
- 130983-87-8(3',5'-TIPS-5-Me-Uridine)
- 174497-93-9(Uridine, 2'-O-[(methylthio)methyl]-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-)
- 86988-35-4(Uridine, 3-benzoyl-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)